Sitagliptin EP Impurity B

Description

Significance of Impurity Control in Active Pharmaceutical Ingredient (API) and Drug Product Development

The control of impurities in Active Pharmaceutical Ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical development and manufacturing. semanticscholar.orgsimsonpharma.com Impurities are undesired chemical components that provide no therapeutic benefit and can arise from various sources, including raw materials, synthetic by-products, degradation of the API, or reactions with excipients. semanticscholar.org The presence of these impurities, even in trace amounts, can impact the quality, stability, and safety of the medication, potentially leading to adverse patient reactions or reduced therapeutic efficacy. simsonpharma.comijpsr.com

Therefore, rigorous impurity profiling—the identification, quantification, and characterization of impurities—is an indispensable step. ijpsr.comacs.org This process ensures that pharmaceutical products meet the stringent standards set by pharmacopoeias and global regulatory bodies. acs.org Establishing robust control strategies and specifications for impurities is essential for maintaining product quality throughout its lifecycle and safeguarding public health. acs.orgdaicelpharmastandards.com

Overview of Sitagliptin (B1680988) as a Dipeptidyl Peptidylase-4 (DPP-4) Inhibitor

Sitagliptin is a potent and highly selective oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. rsc.orgijrpr.com It is widely used for the treatment of type 2 diabetes mellitus. rsc.org The mechanism of action of Sitagliptin involves inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). daicelpharmastandards.comnih.gov

By preventing this degradation, Sitagliptin increases the active levels of these incretin hormones. daicelpharmastandards.comrsc.org This enhancement leads to a glucose-dependent increase in insulin (B600854) synthesis and release from pancreatic β-cells and a decrease in glucagon (B607659) secretion from pancreatic α-cells. nih.gov This dual action helps to improve glycemic control, affecting both fasting and postprandial glucose levels, with a low intrinsic risk of hypoglycemia. rsc.orgnih.gov

Regulatory Frameworks for Impurities in Pharmaceutical Products (ICH Guidelines)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a comprehensive set of guidelines to ensure the safety and quality of pharmaceutical products. nih.govhsa.gov.sg These guidelines provide a framework for the control of impurities that is recognized and implemented by regulatory authorities globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). simsonpharma.comacs.org

Key ICH guidelines governing impurities include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on impurities that arise during the manufacturing or storage of the API. hsa.gov.sgacs.org It sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. hsa.gov.sg

ICH Q3B(R2): Impurities in New Drug Products: This document addresses impurities found in the final drug product, which can include degradation products formed during manufacturing or upon storage. hsa.gov.sg

ICH Q3C(R5): Guideline for Residual Solvents: This guideline classifies residual solvents based on their toxicity and sets permissible daily exposure limits. hsa.gov.sg

ICH Q3D(R1): Guideline for Elemental Impurities: It introduces a risk-based approach to control elemental impurities in drug products. hsa.gov.sg

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline provides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities to limit potential carcinogenic risk. nih.govacs.org

These regulations mandate that any impurity present above a certain threshold must be reported, and if it exceeds a higher threshold, its chemical structure must be identified and its biological safety evaluated (qualified). nih.govacs.org

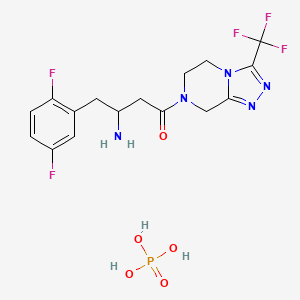

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H19F5N5O5P |

|---|---|

Molecular Weight |

487.32 g/mol |

IUPAC Name |

3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid |

InChI |

InChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4) |

InChI Key |

UOKMPNRCGWVMBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O |

Origin of Product |

United States |

Structural Characterization and Classification of Sitagliptin Ep Impurity B

Nomenclature and Synonyms

Sitagliptin (B1680988) EP Impurity B is identified by several names and codes within the scientific and regulatory communities. Its systematic IUPAC name is (3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro- synzeal.comveeprho.comclearsynth.comtriazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one. synzeal.comveeprho.comchemblink.com This impurity is also commonly referred to by a number of synonyms, which are often used interchangeably in scientific literature and by chemical suppliers.

These synonyms include:

Defluoro Sitagliptin synzeal.com

4-Desfluoro Sitagliptin veeprho.comclearsynth.comsimsonpharma.comsigmaaldrich.com

2,5-Difluoro Sitagliptin synzeal.comveeprho.comsimsonpharma.com

The compound is assigned the CAS Registry Number 486460-31-5 for its free base form. synzeal.comsimsonpharma.compharmaffiliates.com It also has related CAS numbers for its salt forms, such as 1345822-87-8 for the phosphate (B84403) salt and 486459-70-5 for the hydrochloride salt. tlcstandards.comsynthinkchemicals.com

Interactive Data Table: Nomenclature of Sitagliptin EP Impurity B

| Identification Type | Identifier |

| IUPAC Name | (3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro- synzeal.comveeprho.comclearsynth.comtriazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one synzeal.comveeprho.comchemblink.com |

| Synonym | Defluoro Sitagliptin synzeal.com |

| Synonym | 4-Desfluoro Sitagliptin veeprho.comclearsynth.comsimsonpharma.comsigmaaldrich.com |

| Synonym | 2,5-Difluoro Sitagliptin synzeal.comveeprho.comsimsonpharma.com |

| CAS Number (Free Base) | 486460-31-5 synzeal.comsimsonpharma.compharmaffiliates.com |

| CAS Number (Phosphate Salt) | 1345822-87-8 synthinkchemicals.com |

| CAS Number (HCl Salt) | 486459-70-5 tlcstandards.com |

Structural Elucidation and Key Molecular Features

The molecular structure of this compound is closely related to that of the active pharmaceutical ingredient, Sitagliptin. The key difference lies in the substitution pattern on the phenyl ring. While Sitagliptin has a 2,4,5-trifluorophenyl group, Impurity B possesses a 2,5-difluorophenyl group. synzeal.comveeprho.com This seemingly minor structural change is significant in the context of pharmaceutical purity and analysis.

The molecular formula for the free base of this compound is C16H16F5N5O, and it has a molecular weight of 389.32 g/mol . simsonpharma.compharmaffiliates.com The structure incorporates a chiral center at the beta-amino acid moiety, with the (R)-configuration being specified. synzeal.comveeprho.com Other key structural components include a trifluoromethyl-substituted triazolopyrazine ring system.

Advanced analytical techniques are employed for the structural elucidation and confirmation of this compound. These methods typically include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. veeprho.com These techniques provide detailed information about the molecule's connectivity and stereochemistry, ensuring its unambiguous identification.

Interactive Data Table: Molecular Features of this compound

| Feature | Description |

| Molecular Formula (Free Base) | C16H16F5N5O simsonpharma.compharmaffiliates.com |

| Molecular Weight (Free Base) | 389.32 g/mol simsonpharma.compharmaffiliates.com |

| Key Structural Difference from Sitagliptin | 2,5-difluorophenyl group instead of a 2,4,5-trifluorophenyl group synzeal.comveeprho.com |

| Stereochemistry | (R)-configuration at the beta-amino acid center synzeal.comveeprho.com |

| Core Ring Systems | Phenyl, Triazolopyrazine |

Classification as a Process-Related and/or Degradation-Related Impurity

Pharmaceutical impurities are categorized based on their origin. This compound is considered a process-related impurity. synthinkchemicals.comchemicea.com This classification indicates that it is typically formed during the manufacturing process of Sitagliptin. The formation of this impurity can arise from the starting materials or intermediates used in the synthesis. Specifically, if the starting materials contain precursors with a 2,5-difluoro substitution pattern, it can lead to the formation of this particular impurity.

Controlling the levels of such process-related impurities is a critical aspect of Good Manufacturing Practices (GMP) in the pharmaceutical industry. This involves stringent quality control of raw materials and optimization of reaction conditions to minimize the formation of unwanted byproducts. While primarily known as a process-related impurity, it is also considered a metabolite of Sitagliptin. usbio.net

Formation Mechanisms of Sitagliptin Ep Impurity B

Degradation Pathways and Degradation-Related Formation

Identification as a Degradation Product of Sitagliptin (B1680988)

Sitagliptin EP Impurity B has been identified as a significant degradation product of Sitagliptin. asianpubs.orgnih.gov Forced degradation studies, which are essential in pharmaceutical development to determine the intrinsic stability of a drug substance, consistently show the formation of this impurity. nih.govijpsr.com These studies involve subjecting the active pharmaceutical ingredient (API) to stress conditions harsher than accelerated stability testing to provoke degradation. rsc.org

The primary degradation pathway leading to the formation of impurities involves the hydrolysis of the amide bond within the Sitagliptin molecule. nih.govresearchgate.net This cleavage results in two main fragments. One of these fragments is identified as (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, while the other is 3-(trifluoromethyl)-5,6,7,8-tetrahydro ufrgs.brdoaj.orgresearchgate.nettriazolo[4,3-a]pyrazine. nih.gov The latter is recognized as a key impurity related to Sitagliptin's degradation. Research has confirmed the presence of these degradation products through various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS). asianpubs.orgnih.gov

Formation under Accelerated Stress Conditions (e.g., acid hydrolysis, oxidative degradation, thermal stress)

The formation of this compound and other related degradants is significantly influenced by exposure to various stress factors as stipulated by the International Conference on Harmonization (ICH) guidelines. rsc.org

Acid Hydrolysis: Sitagliptin is particularly susceptible to degradation under acidic conditions. nih.gov Studies have shown that significant degradation occurs when Sitagliptin is exposed to strong acids like hydrochloric acid (HCl). nih.govufrgs.br For instance, when subjected to 2.5 M HCl at 60°C for 6 hours, approximately 30% of the Sitagliptin reference standard degraded, leading to the formation of two major degradation products (DP1 and DP2) resulting from amide hydrolysis. ufrgs.br Another study observed significant degradation upon exposure to 0.5 N HCl at 70°C. asianpubs.org This process follows second-order kinetics. ufrgs.br

Alkaline Hydrolysis: The drug also shows lability in alkaline environments. nih.gov Exposure to sodium hydroxide (NaOH) solutions leads to the formation of major degradants. asianpubs.orgasianpubs.org The degradation is often rapid in strongly alkaline media like 2 M NaOH. nih.gov

Oxidative Degradation: Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), also contributes to the degradation of Sitagliptin. asianpubs.orgnih.gov High degradation has been observed in oxidative media, following first-order kinetics. nih.gov

Thermal Stress: While generally more stable under thermal stress compared to hydrolytic conditions, degradation can still occur at elevated temperatures. sciensage.info Studies have investigated dry heat degradation by exposing the solid drug to temperatures around 80-105°C and wet heat degradation by heating stock solutions. asianpubs.orgsciensage.info

The table below summarizes findings from various forced degradation studies on Sitagliptin.

Mechanistic Investigations of Degradation Pathways

The primary degradation pathway for Sitagliptin, especially under acidic and alkaline hydrolytic stress, is the cleavage of the amide bond. nih.govresearchgate.net This reaction breaks the Sitagliptin molecule into two main components.

The mechanism involves a nucleophilic attack on the carbonyl carbon of the amide group. nih.gov In acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule. In alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon. This process, known as amide hydrolysis, results in the formation of a carboxylic acid and an amine. nih.gov

For Sitagliptin, this hydrolysis yields:

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (identified as Imp-4 with m/z 234.20 in some studies). asianpubs.orgnih.gov

3-(trifluoromethyl)-5,6,7,8-tetrahydro ufrgs.brdoaj.orgresearchgate.nettriazolo[4,3-a]pyrazine (identified as Imp-1 with m/z 193.0 in some studies). asianpubs.orgnih.gov

Further degradation can occur, especially under oxidative stress, where the triazolopyrazine structure of the amine fragment could be oxidized to form other degradation products. nih.gov Mechanistic studies utilize advanced analytical techniques like UPLC-UV/MS to characterize the resulting degradants and elucidate the exact transformation pathways. ufrgs.brresearchgate.net

Advanced Analytical Methodologies for Detection, Quantification, and Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Impurity B from the main Sitagliptin (B1680988) compound and other related substances. The development of robust separation methods is critical for accurate quantification and isolation for further characterization.

The development of a High-Performance Liquid Chromatography (HPLC) method for Sitagliptin and its impurities is a meticulous process aimed at achieving optimal separation. A typical stability-indicating HPLC method is designed to resolve the main active pharmaceutical ingredient (API) from all potential process-related impurities and degradation products, including Sitagliptin EP Impurity B.

Method development often begins with the selection of a suitable stationary phase, with C18 columns being a common choice due to their versatility. The optimization phase involves adjusting mobile phase composition, pH, and column temperature to achieve the desired resolution and peak shape. For instance, a mixture of an aqueous buffer (like phosphate (B84403) or perchloric acid) and an organic solvent (such as methanol or acetonitrile) is frequently used. The pH of the buffer is a critical parameter that can be adjusted to control the retention time of ionizable compounds like Sitagliptin and its impurities. The final method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose jocpr.comresearchgate.net.

Table 1: Example of HPLC Method Parameters for Sitagliptin Analysis

| Parameter | Condition |

|---|---|

| Column | Symmetry Shield C18 (150mm x 4.6mm, 3.5µ) |

| Mobile Phase | 0.3% Perchloric Acid and Methanol (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm or 265 nm |

| Column Temperature | 40°C |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for the analysis of Sitagliptin and its impurities bepls.com. This method is particularly effective for separating compounds based on their hydrophobicity. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Sitagliptin and its impurities, which are relatively hydrophobic, are retained on the column and then eluted by adjusting the strength of the organic component in the mobile phase bepls.comresearchgate.net.

A robust RP-HPLC method can effectively separate this compound from the parent drug, allowing for accurate quantification bepls.com. The validation of such methods typically includes assessing specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results for routine quality control analysis bepls.comresearchgate.net.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to much faster analysis times without sacrificing separation efficiency.

For impurity profiling of Sitagliptin, UHPLC is particularly advantageous as it can resolve trace-level impurities from the main peak more effectively and in a fraction of the time required by HPLC. This enhanced resolution and speed are crucial for high-throughput screening in quality control environments. UHPLC is often coupled with mass spectrometry to provide a powerful tool for both quantification and structural identification of impurities simsonpharma.comchemicalbook.com.

Chiral HPLC methods are developed to separate the R- and S-enantiomers. These methods employ a chiral stationary phase (CSP), such as those based on amylose or cellulose derivatives (e.g., Chiralpak IA or Lux Amylose-1) jocpr.comgoogle.com. The mobile phase in chiral separations often consists of a non-polar solvent like n-heptane mixed with an alcohol. The ability to resolve enantiomeric impurities is a critical aspect of the complete quality assessment of Sitagliptin, ensuring that the final product contains only the desired stereoisomer in its specified purity.

Method Validation Protocols for Impurity Quantification

The quantification of this compound in bulk drug substances and finished pharmaceutical products requires the use of fully validated analytical methods, as stipulated by International Council for Harmonisation (ICH) guidelines. nih.govbepls.comnih.gov Validation ensures that the analytical procedure is suitable for its intended purpose, providing reliable and accurate results. The most common technique for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV or mass spectrometry detectors. bepls.comscispace.comijrpr.com The validation process encompasses several key parameters.

Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components (e.g., placebo). ijrpr.com For this compound, the method's specificity is demonstrated by showing that there is no interference at its retention time from Sitagliptin itself, other known process impurities, or any products formed during forced degradation studies (e.g., exposure to acid, base, oxidation, heat, or light). ijrpr.com Chromatograms of blank solutions, placebo mixtures, and spiked samples are compared to confirm that a clean, well-resolved peak is obtained for the impurity, demonstrating the stability-indicating power of the method. ijrpr.com

Linearity and Calibration Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. scispace.com This is determined by preparing a series of solutions of this compound at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. scispace.com The peak area response is then plotted against the concentration, and a linear regression analysis is performed. The method is considered linear if the correlation coefficient (R²) is typically ≥ 0.99. nih.govnih.gov

Table 1: Examples of Linearity Data for Sitagliptin Impurity Analysis

| Analyte | Linearity Range | Correlation Coefficient (R²) | Source |

|---|---|---|---|

| 7-nitroso impurity | 0.005 to 0.06 ppm | > 0.99 | nih.govnih.gov |

| Process-related Impurities | 20-120 µg/ml | 0.99 | bepls.com |

| Sitagliptin and Impurities | LOQ to 150% of target | > 0.999 | scispace.com |

Accuracy and Recovery Studies

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies. ijpsr.com This involves adding known amounts of the this compound standard to a sample matrix (a process known as spiking) at different concentration levels (e.g., LOQ, 50%, 100%, and 150% of the specification limit). nih.govijpsr.com The samples are then analyzed, and the percentage of the impurity recovered is calculated. The acceptance criteria for recovery are generally within a range of 80% to 120% for impurities at low concentrations. nih.govsemanticscholar.org

Table 2: Examples of Accuracy/Recovery Data for Sitagliptin Impurities

| Analyte | Spiked Levels | % Recovery | Source |

|---|---|---|---|

| 7-nitroso impurity | LOQ, 50%, 100%, 150% | 80% - 120% | nih.govsemanticscholar.org |

| Process-related Impurities | 50% to 150% | 91.4% - 107.9% | scispace.com |

| (S)-enantiomer | 50%, 100%, 150% | 95.7% - 101.7% | jocpr.com |

Precision (Repeatability and Intermediate Precision)

Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. This is typically done by analyzing a minimum of six replicate samples at 100% of the test concentration. scispace.com

Intermediate Precision (Inter-day precision/Ruggedness): Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. scispace.com

The precision is expressed as the Relative Standard Deviation (%RSD) of the series of measurements. For impurity analysis, a %RSD of not more than 10% is often required at the LOQ level, while a lower %RSD (e.g., <2%) is expected at higher concentrations. ijpsr.comsemanticscholar.org

Table 3: Examples of Precision Data for Sitagliptin Impurity Analysis

| Analyte/Method | Precision Level | Acceptance Criteria (%RSD) | Reported %RSD | Source |

|---|---|---|---|---|

| Process-related Impurities | Repeatability | - | 0.84 | bepls.com |

| Process Impurities 1, 2, 3 | Accuracy & Precision | < 2% | < 2% | ijpsr.com |

| 7-nitroso impurity | LOQ Precision | - | 3.1 | semanticscholar.org |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) establish the lower limits of the method's performance.

LOD: The lowest concentration of the analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. It is often determined based on a signal-to-noise ratio of 3:1. scispace.com

LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. The LOQ is typically established at a signal-to-noise ratio of 10:1. scispace.com

These limits are crucial for ensuring that the analytical method is sensitive enough to control the impurity at or below the level required by regulatory standards. scispace.com

Table 4: Examples of LOD and LOQ Values for Sitagliptin Impurities

| Analyte | LOD | LOQ | Source |

|---|---|---|---|

| 7-nitroso impurity | 0.002 ppm | 0.005 ppm | nih.govnih.gov |

| Process-related Impurity | 0.897 µg/ml | 3.015 µg/ml | bepls.com |

| Sitagliptin phosphate monohydrate | 0.2 µg/mL | 0.7 µg/mL | nih.gov |

Development of Stability-Indicating Methods for Sitagliptin and its Impurities

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the chemical, physical, or microbiological properties of a drug substance and product over time. ijpsjournal.com Such methods are crucial for determining the shelf-life of a drug and ensuring that any degradation products, including this compound, are detected and quantified. jocpr.comasianpubs.org The development of these methods relies heavily on forced degradation studies, where the drug substance is subjected to stress conditions more severe than those it would encounter during storage. core.ac.ukglobalresearchonline.net

Forced degradation, or stress testing, involves exposing Sitagliptin to a variety of conditions such as acidic and basic hydrolysis, oxidation, heat, and light (photolytic degradation). scispace.comjocpr.com The goal is to induce degradation to a level (typically 5-20%) that allows for the identification and separation of degradation products from the parent drug and from each other. ufrgs.br For example, studies have shown that Sitagliptin degrades under acidic, basic, and oxidative conditions, while remaining relatively stable under thermal and photolytic stress. jocpr.com In one study, significant degradation was observed when Sitagliptin was exposed to 2.5 M HCl at 60°C, leading to the formation of two major degradation products. ufrgs.brresearchgate.net

The analytical technique of choice for these studies is typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector. scispace.comasianpubs.org This allows for the separation of impurities and the acquisition of their spectral data for identification. ufrgs.br A successful stability-indicating method must be able to resolve the peak of the active pharmaceutical ingredient (API) from all potential degradation product peaks. ijrpr.com The validation of such a method, as per International Council for Harmonisation (ICH) guidelines, confirms its specificity, linearity, accuracy, and precision for quantifying both the API and its impurities. scispace.comjocpr.com

The outcomes of forced degradation studies are summarized in the table below.

Table 2: Summary of Forced Degradation Studies on Sitagliptin

| Stress Condition | Conditions Applied | Observation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl to 2.5 M HCl at 60-80°C | Significant degradation observed, major degradants formed. | scispace.comjocpr.comufrgs.br |

| Base Hydrolysis | 0.1 M NaOH at 80°C | Significant degradation observed. | scispace.comjocpr.com |

| Oxidative Degradation | 3-30% H₂O₂ at room temperature or 80°C | Degradation observed. | scispace.comjocpr.com |

| Thermal Degradation | Heat at 105°C for 24 hours | Drug found to be stable. | scispace.comjocpr.com |

| Photolytic Degradation | Exposure to UV light (254 nm) | Drug found to be stable. | scispace.comjocpr.com |

Impurity Profiling Strategies in Sitagliptin Formulations

Comprehensive Impurity Profiling in Bulk Drug Substance and Finished Products

Impurity profiling is the systematic identification and quantification of all potential impurities in a drug substance and its corresponding finished product. nih.govworldwidejournals.com This process is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. bepls.com For Sitagliptin, impurities can originate from various sources, including starting materials, intermediates from the synthetic process (process-related impurities), or degradation of the drug substance over time (degradants). nih.gov

A comprehensive impurity profile involves using a validated, stability-indicating analytical method, typically RP-HPLC or Ultra-Performance Liquid Chromatography (UPLC), to separate and quantify all known and unknown impurities. scispace.combepls.com These methods must be sensitive enough to detect impurities at very low levels, often with a limit of quantification (LOQ) well below the reporting threshold defined by regulatory guidelines. nih.gov For instance, a UPLC-MS/MS method was developed to quantify a potential genotoxic 7-nitroso impurity in Sitagliptin with an LOQ of 0.005 ppm. nih.gov

The impurity profile of the bulk drug substance (API) is compared with that of the finished pharmaceutical product to identify any new impurities that may have formed during the formulation process or upon storage. bepls.com The profile includes various specified impurities such as the Triazole impurity, Acid impurity, Dioxo impurity, Ketoamide impurity, and Enamine impurity. ijrpr.comworldwidejournals.com this compound, also known as Defluoro Sitagliptin, is another such impurity that is monitored. pharmaffiliates.com The results of this profiling are essential for process optimization to minimize impurity formation and for setting appropriate specifications for the drug product. researchgate.net

The table below lists some known impurities of Sitagliptin and the analytical techniques used for their profiling.

Table 3: Common Sitagliptin Impurities and Analytical Detection Methods

| Impurity Name | Type | Analytical Technique |

|---|---|---|

| This compound (Defluoro Sitagliptin) | Process-Related | HPLC, LC-MS |

| Ketoamide Impurity | Process-Related/Degradant | RP-HPLC |

| Enamine Impurity | Process-Related | RP-HPLC |

| Triazole Impurity | Process-Related (Intermediate) | RP-HPLC |

| Acid Impurity | Degradant (Hydrolysis) | RP-HPLC, LC-MS |

| 7-Nitroso Impurity | Potential Genotoxic Impurity | UPLC-MS/MS |

Use of Co-injection and Retention Time Matching with Reference Standards

The definitive identification of an impurity in a sample is achieved by comparing its chromatographic behavior with that of a certified reference standard. researchgate.net Two key techniques employed for this confirmation are retention time (RT) matching and co-injection.

Retention time matching involves analyzing the test sample and the reference standard of the suspected impurity (e.g., this compound) under the exact same chromatographic conditions. If a peak in the sample chromatogram has the same retention time as the peak from the reference standard, it provides preliminary evidence of the impurity's identity. researchgate.net

However, RT matching alone can sometimes be insufficient, as different compounds might co-elute or have very similar retention times under a specific set of conditions. To provide more conclusive evidence, the co-injection technique is used. This involves spiking the test sample with a small amount of the pure impurity reference standard and then analyzing the mixture. researchgate.net If the peak in the original sample corresponds to the impurity, the spiked sample will show a single, larger peak at the same retention time. The absence of a new peak or a distorted peak shape confirms the identity of the impurity. researchgate.net This process confirms the presence of specific impurities in the Sitagliptin sample by matching their retention times with those of the spiked, known impurities. researchgate.net

The specificity of the analytical method is crucial for this strategy, ensuring that there is no interference from the placebo, the active ingredient, or other impurities at the retention time of the impurity of interest. ijrpr.com

Table of Compounds

Control Strategies and Mitigation Approaches in Sitagliptin Manufacturing

In-Process Control Measures

In-process controls (IPCs) are checks performed during production to monitor and, if necessary, adjust the process to ensure the product conforms to its specifications. wordpress.com These measures are vital for consistently producing high-quality Sitagliptin (B1680988).

The quality of the final API is highly dependent on the purity of the starting materials and intermediates used in the synthesis. nih.gov Impurities in these initial components can be carried through the manufacturing process or participate in side reactions that lead to the formation of new impurities like Sitagliptin EP Impurity B. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure their products meet established quality criteria. pharmacompass.com Therefore, stringent specifications are established for all raw materials, and they are rigorously tested before use. This includes adopting adequate specifications for starting materials, solvents, and reagents. geneesmiddeleninformatiebank.nl Quality control of the drug substance involves tests for related substances, ensuring that any potential contaminants are identified and controlled from the outset. geneesmiddeleninformatiebank.nltmda.go.tz

The formation of impurities is often sensitive to the conditions under which a chemical reaction is performed. By optimizing reaction parameters, manufacturers can favor the desired reaction pathway that produces Sitagliptin while minimizing the pathways that lead to this compound. Key parameters that are carefully controlled include:

Temperature: Can influence reaction rates and the formation of degradation products.

pH: Affects the stability of reactants and intermediates.

Reaction Time: Can impact the completion of the desired reaction and the formation of time-dependent impurities.

Stoichiometry of Reactants: The ratio of reactants can drive the reaction towards the desired product and reduce side reactions.

Studies have focused on developing efficient synthetic routes that optimize these conditions to achieve high yields of the final product with minimal impurity formation. nih.govacs.org For instance, research into the synthesis of Sitagliptin has led to streamlined processes that reduce waste and improve purity. researchgate.net

Role of Reference Standards in Quality Control

Reference standards are highly characterized substances used as a benchmark for quality control testing, ensuring the identity, purity, and strength of pharmaceutical products. simsonpharma.comgmpsop.com They are indispensable for the accurate analysis of APIs and their impurities.

A Certified Reference Material (CRM) for this compound is a highly purified standard used for analytical purposes. sigmaaldrich.com These standards are qualified as CRMs and are suitable for various applications, including pharmaceutical release testing and method development. sigmaaldrich.com The availability of a CRM from pharmacopoeias like the European Pharmacopoeia (EP) allows for:

Identification: Confirming the presence of the impurity by comparing its analytical signature (e.g., retention time in chromatography) to that of the CRM. veeprho.com

Quantification: Accurately measuring the amount of the impurity in a sample.

CRMs are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025, ensuring their reliability. sigmaaldrich.com They are crucial for validating analytical methods and ensuring compliance with global regulatory standards. pharmaffiliates.com

Table 1: Analytical Applications of this compound CRM

| Application | Description |

| Method Development | Used to develop and optimize analytical methods (e.g., HPLC) for the separation and detection of the impurity in Sitagliptin samples. bepls.com |

| Method Validation | Essential for validating analytical methods according to ICH guidelines, proving they are accurate, precise, specific, and sensitive for quantifying the impurity. bepls.com |

| Release Testing | Employed in routine quality control to quantify the level of Impurity B in each batch of Sitagliptin API, ensuring it meets the predefined specifications before release. sigmaaldrich.com |

| Stability Studies | Used to monitor the levels of Impurity B in Sitagliptin samples under various storage conditions to establish the shelf life of the drug. nih.gov |

Regulatory authorities require that specifications, which are a set of criteria to which a drug substance must conform, are established to ensure quality. geneesmiddeleninformatiebank.nl For Sitagliptin, these specifications include strict limits on the levels of impurities, including this compound. worldwidejournals.com Release specifications for the final API include tests for identity, assay, and related impurities. fda.gov

Stability studies are performed under various conditions (e.g., temperature, humidity) to understand how the drug substance changes over time and to establish an appropriate retest period or shelf life. geneesmiddeleninformatiebank.nlnih.gov These studies ensure that this compound does not increase to unacceptable levels during storage. usp.org

Process Optimization for Impurity Reduction

Continuous improvement of the manufacturing process is a key goal in the pharmaceutical industry. Process optimization for Sitagliptin aims to enhance the efficiency of the synthesis and purification steps to further reduce the level of this compound and other related substances.

Strategies for process optimization include:

Improved Purification Techniques: Developing more effective crystallization or chromatographic methods to selectively remove impurities from the crude product.

Alternative Synthetic Routes: Researching and implementing novel synthetic pathways that are inherently cleaner and produce fewer by-products. magtechjournal.com

Process Analytical Technology (PAT): Using in-line analytical tools to monitor processes in real-time, allowing for better control and consistency, which helps minimize impurity formation. wordpress.com

By focusing on these control strategies, manufacturers can consistently produce high-quality Sitagliptin that meets the stringent purity requirements set by global regulatory agencies.

Modification and Refinement of Synthetic Routes for Sitagliptin

The synthesis of Sitagliptin has evolved through several generations of chemical processes, with each refinement aiming for higher yield, greater efficiency, and a more favorable impurity profile. The formation of process-related impurities, including Impurity B, is often linked to the specific reactions and intermediates involved in the synthetic pathway.

Early synthetic routes for Sitagliptin, while effective, sometimes presented challenges in controlling certain impurities. Later-generation syntheses have introduced significant improvements. For instance, the development of highly efficient asymmetric hydrogenation processes has been a key advancement. researchgate.net One such process prepares the key dehydrositagliptin intermediate in a three-step, one-pot synthesis with high yield and purity, which is then hydrogenated enantioselectively to produce Sitagliptin. researchgate.net This 'green' synthesis approach not only reduces waste but also enhances control over the formation of by-products. researchgate.net

Other innovative approaches include:

Biocatalytic Routes : The use of enzymes, such as transaminases, offers a highly selective method for producing the chiral amine core of Sitagliptin. This enzymatic resolution can circumvent the formation of certain impurities associated with traditional chemical resolutions. nih.gov

Phase-Transfer Catalysis : A highly enantioselective synthesis has been achieved using a quinine-derived catalyst in a phase-transfer catalytic aza-Michael addition, which successfully establishes the required chirality with high enantiomeric excess (96% ee). acs.org

Chemical Resolution : Alternative methods have been developed that use inexpensive reducing agents like sodium borohydride (NaBH₄) followed by chemical resolution with a chiral acid. This approach avoids the use of expensive noble metal catalysts, potentially altering the impurity profile. rsc.org

The choice of coupling reagents, bases, and solvents in the final steps where the side chain is attached to the triazolopiperazine ring is also critical. Extensive screening of these components has shown that specific combinations, such as using oxalyl chloride/triethylamine in THF, can form the desired amide bond most efficiently while minimizing side reactions and regio-isomerization that could lead to impurities. nih.gov

Strategies to Prevent or Reduce Sitagliptin Impurity B Formation during Production

Key control parameters include:

Purity of Starting Materials : Ensuring the high purity of raw materials and intermediates is the first line of defense. Impurities in starting materials can carry through the synthesis or participate in side reactions to generate new impurities.

Reaction Conditions : Precise control over temperature, pH, and reaction time is crucial. Deviations from optimized conditions can lead to an increase in by-product formation.

Reagent Selection : The proper selection of reagents, such as bases and coupling agents used in amide bond formation, can significantly impact the impurity profile. For example, using a strong, non-nucleophilic base might be necessary to prevent unwanted side reactions. nih.gov

The table below summarizes key control points and their impact on minimizing Impurity B.

| Control Parameter | Strategy | Rationale for Impurity B Reduction |

| Starting Material Purity | Implement stringent quality specifications and analytical testing for all raw materials and intermediates. | Prevents the introduction of precursors that could lead to the formation of Impurity B or other related substances. |

| Reaction Temperature | Maintain a precise and narrow temperature range during critical reaction steps. | Unintended temperature fluctuations can increase the rate of side reactions, leading to higher levels of impurities. |

| pH Control | Carefully monitor and adjust the pH of the reaction mixture at specific stages. | pH can influence the stability of intermediates and the selectivity of the reaction, preventing degradation or alternative reaction pathways. |

| Reagent Stoichiometry | Ensure precise molar ratios of reactants and reagents are used. | Excess of a particular reactant or reagent can lead to incomplete reactions or the formation of by-products. |

Stability Assessment and Storage Impact

Understanding the stability of Sitagliptin is paramount for ensuring its quality throughout its shelf life. This involves studying how environmental factors affect the drug and its impurity levels and using forced degradation studies to predict long-term stability.

Influence of Storage Conditions on Impurity Levels

The stability of Sitagliptin can be influenced by external conditions such as temperature, humidity, and light. nih.gov Studies have shown that storage at high temperatures and high humidity can accelerate the degradation of the drug substance and promote interactions with excipients in the final dosage form. nih.gov While this compound is primarily a process-related impurity, harsh storage conditions could potentially lead to the degradation of Sitagliptin, possibly forming new degradation products or increasing the levels of existing ones.

For example, stability studies conducted under various stress conditions (high temperature/humidity, dry heat, UV/VIS light) have demonstrated that Sitagliptin can degrade and that its interaction with common excipients like lactose and fumaric acid can be accelerated by these conditions. nih.gov Therefore, proper storage, typically at controlled room temperature (20-25°C), is essential to maintain the purity and integrity of the drug product.

| Storage Condition | Observation | Impact on Impurity Profile |

| High Temperature / High Humidity | Accelerated degradation and interaction with excipients. nih.gov | Potential for increased levels of existing impurities and formation of new degradants. |

| Dry Heat (105 °C) | Thermal degradation observed. scispace.com | Can lead to the formation of thermal degradation products. |

| UV/VIS Light | Photolytic degradation can occur. nih.gov | May result in the formation of specific photo-degradation products. |

Design and Interpretation of Forced Degradation Studies to Understand Impurity Kinetics

Forced degradation, or stress testing, is a critical component of drug development and stability assessment. These studies involve subjecting the drug substance to harsh conditions that exceed those of accelerated stability testing, such as strong acids, bases, oxidizing agents, high heat, and intense light. scispace.com The goal is to identify potential degradation pathways and degradation products, thereby establishing the stability-indicating capability of analytical methods. scispace.com

For Sitagliptin, forced degradation studies have been extensively performed. The drug has been shown to be susceptible to degradation under strongly acidic, alkaline, and oxidative conditions. nih.gov

A key study on the degradation of Sitagliptin in a strong acidic medium (2.5M HCl at 60°C) identified the formation of two major degradation products, DP1 and DP2. ufrgs.br The degradation of Sitagliptin in this environment was found to follow second-order kinetics. ufrgs.br Such studies are crucial for understanding the rate at which degradation occurs. The kinetic parameters, including the degradation rate constant (k), half-life (t₁/₂), and shelf-life (t₉₀), can be calculated from the experimental data. ufrgs.br

The table below presents kinetic data from a forced degradation study of Sitagliptin under acidic conditions.

| Sample | Degradation Rate Constant (k) (L mol⁻¹ h⁻¹) | Half-life (t₁/₂) (h) | Shelf-life (t₉₀) (h) |

| Sitagliptin Reference Standard | 0.0121 | 16.52 | 1.83 |

| Sitagliptin Coated Tablets | 0.0062 | 32.25 | 3.58 |

| (Data adapted from a study on degradation in 2.5M HCl at 60°C) ufrgs.br |

These studies help in elucidating the degradation mechanism. The structural characterization of the degradation products, often achieved using techniques like LC-MS, provides insights into which parts of the molecule are most labile. scispace.comufrgs.br This information is invaluable for developing stable formulations and establishing appropriate storage and handling instructions.

Regulatory Compliance and Pharmaceutical Impurity Management

Adherence to International Harmonization Guidelines

The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are widely recognized and implemented globally. The management of Sitagliptin (B1680988) EP Impurity B must comply with several key ICH quality guidelines.

The ICH Q3A (R2) guideline provides guidance for the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eu Sitagliptin EP Impurity B, being a potential process-related impurity in the Sitagliptin drug substance, falls directly under the purview of this guideline. synzeal.compharmaffiliates.com

The guideline establishes thresholds for impurities that trigger requirements for reporting, identification, and qualification. slideshare.net These thresholds are based on the maximum daily dose (MDD) of the drug substance.

| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Application to this compound |

| Reporting Threshold | ≥ 0.05% | Any amount of Impurity B at or above 0.05% in the Sitagliptin drug substance must be reported in regulatory submissions. ich.org |

| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | If the level of Impurity B exceeds 0.10%, its chemical structure must be elucidated and confirmed. slideshare.net |

| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | If Impurity B is present at levels above 0.15%, data must be provided to establish its biological safety. slideshare.net |

Under ICH Q3A (R2), this compound would be classified as a "specified impurity" in the drug substance specification. ich.org This means it is individually listed with a specific acceptance criterion, ensuring its level is controlled within qualified limits in every batch of the Sitagliptin API. slideshare.net

While ICH Q3A (R2) focuses on the drug substance, ICH Q3B (R2) addresses impurities in the finished new drug product. europa.eutga.gov.au This guideline is pertinent to this compound if it is also a degradation product, meaning it can form during the manufacturing of the final dosage form or during its shelf life through the degradation of Sitagliptin. ich.orgxinfuda-group.com

The guideline covers degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. ich.orgslideshare.net If stability studies show that the level of this compound increases over time in the Sitagliptin tablet, it must be monitored and controlled in the drug product specification. xinfuda-group.com The qualification thresholds outlined in ICH Q3B (R2) are similar to those in Q3A (R2) and dictate the level at which a degradation product needs to be justified from a safety perspective. slideshare.net

The ICH Q1A (R2) guideline is fundamental to understanding how impurities like this compound behave over time. gmp-compliance.orgeuropa.eu It mandates a systematic approach to stability testing to establish a re-test period for the drug substance and a shelf life for the drug product. ich.org

Stability studies for Sitagliptin drug substance and the final drug product involve storing samples under defined conditions of temperature and humidity for specified durations. ich.orgeuropa.eu

| Study Type | Storage Condition | Purpose Regarding Impurity B |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | To monitor the formation and growth of Impurity B over the proposed shelf life. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | To predict the effects of short-term excursions outside labeled storage conditions and to support shelf-life projections. |

| Stress Testing | More extreme conditions (e.g., high temperature, humidity, oxidation, photolysis) | To identify likely degradation products, such as Impurity B, and establish the intrinsic stability of the Sitagliptin molecule. This helps in developing and validating analytical methods. ich.org |

Data generated from these stability studies are crucial for setting the acceptance criteria for this compound in both the drug substance and the final product specifications. ich.org

To accurately control and monitor this compound, the analytical methods used for its detection and quantification must be proven suitable for their intended purpose. ich.orgeuropa.eu The ICH Q2 (R1) guideline details the requirements for validating these analytical procedures. gmp-compliance.org For an impurity like this compound, a quantitative test, typically a high-performance liquid chromatography (HPLC) method, would be validated. bepls.comijpsr.com

The validation process assesses several key performance characteristics: europa.eu

Specificity: The ability of the method to unequivocally assess Impurity B in the presence of other components, such as the Sitagliptin API, other impurities, and excipients. ich.org

Linearity: The ability to produce test results that are directly proportional to the concentration of Impurity B within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. ich.org

Limit of Detection (LOD): The lowest amount of Impurity B in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of Impurity B in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. europa.eu

A fully validated analytical method ensures that the reported levels of this compound are accurate and reliable, which is a prerequisite for regulatory compliance. bepls.com

Pharmacopoeial Requirements for Impurity Control

Pharmacopoeias provide legally binding quality standards for medicinal products and their constituents. For drugs marketed in Europe, adherence to the European Pharmacopoeia (EP) is mandatory.

The European Pharmacopoeia provides specific monographs for active substances and finished products. A monograph for Sitagliptin tablets was first published in 2016. edqm.eu These monographs list the required quality tests, analytical procedures, and acceptance criteria. For Sitagliptin, the EP monograph would specify the official method for testing related substances and set the acceptance limit for any specified impurity, including this compound.

To facilitate accurate analysis, the EP provides official chemical reference substances (CRS). lgcstandards.com For Sitagliptin and its impurities, the European Directorate for the Quality of Medicines & HealthCare (EDQM) makes available reference standards, such as "Sitagliptin Impurity B (Ph. Eur.) certified reference material". sigmaaldrich.com These are highly characterized physical standards used to:

Identify the impurity peak in a chromatogram.

Quantify the amount of the impurity present in a test sample.

Perform system suitability tests to ensure the analytical system is working correctly.

Compliance with the EP monograph, including meeting the specified limits for this compound using the prescribed methods and reference standards, is a legal requirement for the product to be placed on the European market. synthinkchemicals.com

United States Pharmacopeia (USP) Guidelines

The United States Pharmacopeia (USP) provides comprehensive guidelines for the control of impurities in drug substances and drug products. scribd.comuspbpep.com These guidelines are essential for ensuring the quality, safety, and efficacy of pharmaceutical products. The USP addresses the control of organic impurities, including those that arise during the manufacturing process (process impurities) and those that form during storage (degradation products). uspnf.comuspnf.com

The USP's approach to controlling organic impurities often aligns with the threshold-based principles outlined in the International Council for Harmonisation (ICH) Q3A and Q3B guidelines. uspnf.comuspnf.com This involves a systematic process for identifying, reporting, and qualifying impurities based on established thresholds. For a given impurity, if its level is below the identification threshold, it may not require full structural identification. However, impurities present above the qualification threshold must be assessed for safety. uspnf.com

USP monographs for specific drug products, such as Sitagliptin Tablets, list specified impurities with defined acceptance criteria. For instance, the monograph for Sitagliptin Tablets specifies limits for certain degradation-related impurities, such as the sitagliptin phenylcrotonyl analogue and the sitagliptin styrylacetyl analogue, which are controlled to not more than 0.2%. nih.gov While this compound may not be individually named in every pharmacopeia, it falls under the general requirements for impurity control. If not listed as a specified impurity, it would be controlled under the category of "unspecified impurities," with limits typically based on the reporting and identification thresholds. uspnf.com The USP provides a decision tree and general chapters, such as <1086> Impurities in Drug Substances and Drug Products and <476> Control of Organic Impurities in Drug Substances and Drug Products, to guide manufacturers in establishing appropriate tests and acceptance criteria. uspnf.comuspnf.com

| Guideline/Chapter | Focus Area | Key Principles |

| USP General Chapter <1086> | General guidance on impurities | Provides terminology and common principles for controlling impurities in drug substances and products. uspnf.com |

| USP General Chapter <476> | Control of organic impurities | Aligns with ICH Q3A/Q3B threshold-based approaches for reporting, identification, and qualification. uspnf.com |

| Monograph-Specific Limits | Specified impurities | Sets acceptance criteria for known impurities in a specific drug product (e.g., Sitagliptin Tablets). nih.gov |

Regulatory Perspectives on Impurities in Pharmaceutical Products

Classification and Control of Potentially Genotoxic Impurities (e.g., this compound as a genotoxic impurity)

Regulatory agencies worldwide have established stringent guidelines for the control of genotoxic impurities (GTIs) due to their potential to damage DNA and cause cancer, even at trace levels. labmanager.comeuropeanpharmaceuticalreview.com The primary international guideline is the ICH M7 guideline, which provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. labmanager.comump.edu.pl

The cornerstone of this framework is the "Threshold of Toxicological Concern" (TTC), a concept that establishes a safe level of exposure for most genotoxic impurities without the need for extensive toxicological data. For long-term treatment, the TTC is typically set at 1.5 µ g/day . labmanager.compharmtech.com This value represents an acceptable lifetime cancer risk (1 in 100,000).

Impurities are often categorized into one of five classes based on their potential for genotoxicity and available data:

Class 1: Known mutagenic carcinogens. These are the most serious risk and should be avoided or controlled to compound-specific, risk-assessed limits. pharmtech.comacs.org

Class 2: Known mutagens with unknown carcinogenic potential. These are controlled at or below the TTC. pharmtech.com

Class 3: Impurities with structural alerts for genotoxicity but no mutagenicity data. pharmtech.com These are also controlled based on the TTC until data proves otherwise.

Class 4: Impurities with structural alerts that are shared with the API or related compounds that have been tested and are non-mutagenic. These are treated as standard impurities. pharmtech.com

Class 5: Impurities with no structural alerts for mutagenicity. These are controlled according to standard ICH Q3A/Q3B guidelines. pharmtech.com

If this compound were identified as a potentially genotoxic impurity (e.g., a Class 2 or 3 impurity), its control would be dictated by the TTC. Manufacturers would be required to develop highly sensitive analytical methods, such as HPLC/MS or GC/MS, to detect and quantify it at parts-per-million (ppm) levels, ensuring that the daily patient intake does not exceed the 1.5 µ g/day threshold. acs.org Strategies to manage such an impurity could include modifying the synthesis process to prevent its formation or implementing purification steps to reduce it to an acceptable level. acs.orgsemanticscholar.org

| Class | Impurity Type | Control Strategy |

| Class 1 | Known mutagenic carcinogens | Avoid or limit to compound-specific acceptable intake. pharmtech.comacs.org |

| Class 2 | Known mutagens, unknown carcinogenic potential | Control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . pharmtech.com |

| Class 3 | Alerting structure, no data | Control at or below the TTC. pharmtech.com |

| Class 4 | Alerting structure in common with non-mutagenic API | Treat as a non-mutagenic impurity (per ICH Q3A/B). pharmtech.com |

| Class 5 | No structural alert | Treat as a non-mutagenic impurity (per ICH Q3A/B). pharmtech.com |

Regulatory Approaches to Challenging Impurities (e.g., nitrosamines in Sitagliptin products)

The discovery of nitrosamine (B1359907) impurities in various drug products, including sitagliptin, has presented a significant challenge for both the pharmaceutical industry and regulatory bodies. Nitrosamines are classified as probable human carcinogens, necessitating strict control. researchgate.netfda.gov The specific nitrosamine identified in sitagliptin products is Nitroso-STG-19 (NTTP). hsa.gov.sg

Regulatory agencies like the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), Health Canada, and Australia's Therapeutic Goods Administration (TGA) have adopted a risk-based approach to manage this issue. tga.gov.auusp.org Recognizing that the immediate health risk of discontinuing a critical medicine like sitagliptin outweighs the potential long-term risk from trace levels of the impurity, regulators have implemented temporary measures to prevent drug shortages. fda.govhsa.gov.sg

Initially, a very conservative acceptable intake (AI) limit of 37 ng/day for NTTP was established by several agencies, based on a read-across toxicological assessment. fda.govtga.gov.auusp.org However, when testing revealed that some batches of sitagliptin exceeded this limit, agencies took action to ensure continued patient access. The FDA, for example, announced it would not object to the temporary distribution of sitagliptin containing NTTP up to an interim limit of 246.7 ng/day . fda.gov Similarly, the TGA allowed a temporary limit of 246 ng/day . tga.gov.au

This approach demonstrates a pragmatic regulatory strategy:

Risk Assessment: Evaluating the risk of the impurity versus the risk of a drug shortage. hsa.gov.sg

Interim Limits: Setting temporary, higher acceptable intake limits to allow for continued supply while manufacturers investigate. fda.govtga.gov.au

Process Remediation: Requiring manufacturers to modify their production and testing processes to reduce or eliminate the impurity to meet the standard, lower AI limit in the long term. hsa.gov.sg

More recently, based on further analysis using the Carcinogenic Potency Categorisation Approach (CPCA), the TGA revised the AI limit for NTTP to 100 ng/day , which will apply after the transition period. tga.gov.au This evolving situation highlights the dynamic and science-based approach regulators take when faced with challenging impurities.

| Regulatory Agency | Impurity | Initial AI Limit | Interim AI Limit | Revised AI Limit |

| FDA (USA) | NTTP | 37 ng/day fda.gov | 246.7 ng/day fda.gov | N/A |

| TGA (Australia) | NTTP | 37 ng/day tga.gov.au | 246 ng/day tga.gov.au | 100 ng/day tga.gov.au |

| EMA (Europe) | NTTP | 37 ng/day usp.org | N/A | N/A |

| Health Canada | NTTP | 37 ng/day usp.org | N/A | N/A |

Future Research Trajectories in Sitagliptin Ep Impurity B Studies

Exploration of Undiscovered or Minor Formation Pathways

While the primary synthesis routes of sitagliptin (B1680988) are well-documented, the formation of impurities, including Sitagliptin EP Impurity B, can occur through various known and unknown mechanisms. Future research must delve deeper into identifying all potential, including minor, pathways of its formation to develop effective control strategies.

Process-related impurities can arise from starting materials, intermediates, or side reactions, while degradation impurities form during storage or handling. nih.gov For instance, other sitagliptin impurities are known to form via acid-catalyzed elimination during hydrogenolysis or through hydrolysis. nih.gov A critical area of future investigation involves comprehensive stress testing of sitagliptin and its late-stage intermediates under a wider range of conditions than typically required by standard guidelines. This could include exposure to novel excipients, catalysts, and varying environmental factors (e.g., humidity, light, and temperature) to provoke the formation of previously unidentified trace-level impurities.

Furthermore, a mechanistic reinvestigation of the established synthetic steps is warranted. Minor side reactions, often overlooked due to low yields, could be a source of this compound. Advanced analytical techniques can be employed to scrutinize reaction mixtures at various stages to detect transient intermediates or low-level byproducts that may lead to the impurity's formation.

Table 1: Potential Areas of Investigation for Impurity B Formation

| Area of Focus | Research Objective | Rationale |

|---|---|---|

| Forced Degradation Studies | To identify degradation pathways under extreme stress conditions (e.g., strong acidic/basic hydrolysis, oxidation, photolysis). | Simulates harsh storage and handling conditions to uncover potential degradation products, including Impurity B. asianpubs.org |

| Intermediate Analysis | To analyze intermediates and raw materials from different suppliers for trace contaminants. | Impurities in starting materials can carry through the synthesis or catalyze side reactions. |

| Byproduct Profiling | To re-examine mother liquors and waste streams from the primary synthesis route. | Concentrated waste streams may contain higher levels of minor impurities, facilitating their isolation and identification. |

| Catalyst Interaction Studies | To investigate potential side reactions promoted by catalysts used in the synthesis. | Catalysts can sometimes lead to unexpected chemical transformations, forming unique impurities. |

Advancements in High-Throughput and Miniaturized Analytical Techniques for Impurity Detection

The detection and quantification of impurities at very low levels require highly sensitive and efficient analytical methods. Future research will likely focus on the adoption of high-throughput and miniaturized techniques to accelerate the process of impurity profiling and routine quality control. Traditional methods like High-Performance Liquid Chromatography (HPLC) are robust but can be time-consuming. bepls.com

Recent advancements in analytical sciences offer promising alternatives. nih.govresearchgate.net High-throughput methods, such as Direct Analysis in Real Time mass spectrometry (DART-MS), can analyze samples rapidly with minimal preparation, making them suitable for screening large numbers of samples during process development. nih.gov

Miniaturization, through technologies like microfluidics or "lab-on-a-chip" systems, offers the potential for rapid, automated, and low-volume analysis. A recent study demonstrated the use of a miniature mass spectrometer combined with paper spray ionization for the rapid quantification of sitagliptin in biological fluids, a technology that could be adapted for impurity analysis. nih.gov These systems can integrate sample preparation, separation, and detection into a single device, significantly reducing analysis time and solvent consumption.

Table 2: Comparison of Traditional and Advanced Analytical Techniques

| Technique | Typical Analysis Time | Sample Preparation | Throughput | Key Advantages for Impurity Detection |

|---|---|---|---|---|

| HPLC/UPLC | 15-60 minutes | Often required (extraction, dilution) | Low to Medium | High resolution and sensitivity, well-established. asianpubs.org |

| LC-MS/MS | 5-20 minutes | Required | Medium | High specificity and sensitivity for identification and quantification. mdpi.com |

| DART-MS | < 5 minutes | Minimal to none | High | Very fast analysis, suitable for rapid screening of reaction progress. nih.gov |

| Miniaturized MS | < 2 minutes | Minimal | High | Portability, reduced sample/solvent needs, rapid point-of-use analysis. nih.gov |

Application of Computational Chemistry and Machine Learning for Impurity Prediction and Risk Assessment

Computational tools are poised to revolutionize how pharmaceutical impurities are studied. Future research will increasingly leverage computational chemistry and machine learning (ML) to predict the formation of impurities like this compound, thereby enabling a proactive approach to quality control.

Computational chemistry, using methods like Density Functional Theory (DFT), can model reaction mechanisms at the molecular level. This allows researchers to calculate the energy barriers for various potential reaction pathways, including those leading to impurity formation. By simulating the reaction environment (e.g., solvent, temperature), these models can predict the likelihood of different outcomes and guide the optimization of reaction conditions to disfavor impurity-forming side reactions.

Machine learning models can be trained on large datasets from historical chemical reactions, including reaction conditions, reactants, and the resulting impurity profiles. mdpi.com Once trained, these models can predict the probability of forming specific impurities under a new set of conditions or with modified reactants. soton.ac.ukadbascientific.com This predictive capability allows for in-silico risk assessment before a synthesis is even performed in the lab, saving time and resources. This approach moves from a reactive "test and find" model to a proactive "predict and prevent" paradigm.

Table 3: Computational Approaches in Impurity Research

| Approach | Application | Potential Impact on this compound Studies |

|---|---|---|

| Quantum Chemistry (e.g., DFT) | Modeling reaction pathways and transition states. | Elucidating the precise mechanism of Impurity B formation and identifying the most critical parameters influencing its generation. |

| Molecular Dynamics | Simulating molecular interactions in solution or solid state. | Understanding how Impurity B might interact with excipients or degrade under specific storage conditions. |

| Machine Learning (e.g., Random Forest) | Predicting reaction outcomes and impurity profiles based on historical data. | Assessing the risk of Impurity B formation in new or modified synthesis routes, enabling risk-based process development. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the toxicological properties of impurities based on their chemical structure. | Performing an initial risk assessment of potential new impurities without the need for extensive toxicological testing. |

Development of Sustainable and "Green" Chemical Synthesis Routes for Impurity Minimization

The pharmaceutical industry is increasingly focused on developing environmentally friendly manufacturing processes. nih.gov "Green" chemistry principles—such as waste reduction, use of renewable feedstocks, and avoidance of hazardous solvents—are central to this effort. Future research into this compound will be closely linked to the development of greener synthetic routes for sitagliptin itself.

A subsequent major advancement was the development of an enzymatic process using an evolved transaminase. epa.gov This biocatalytic approach eliminated the need for a rhodium catalyst and high-pressure hydrogenation, further increasing the yield by 10-13% and reducing waste by another 19%. epa.gov These enzymatic methods are often highly specific and can operate under mild conditions, which inherently reduces the formation of byproducts and impurities. nih.gov

Future research will aim to build on these successes. This could involve:

Directed Evolution of Enzymes: Creating novel enzymes with even greater selectivity to completely avoid the reaction pathways that lead to this compound.

Flow Chemistry: Utilizing continuous flow reactors, which offer precise control over reaction parameters like temperature, pressure, and reaction time. This enhanced control can minimize the formation of impurities and improve process safety and consistency.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds, potentially altering reaction kinetics to disfavor impurity formation.

| Third-Generation (Enzymatic) | Evolved transaminase enzyme | 19% reduction vs. second-gen. epa.gov | 10-13% increase vs. second-gen. epa.gov |

By focusing on these green chemistry principles, future synthetic strategies can be designed not only for efficiency and sustainability but also for inherent purity, minimizing the formation of this compound from the outset.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for generating Sitagliptin EP Impurity B in controlled laboratory settings?

- Methodology : The impurity can be synthesized via aza-Michael addition reactions using dimethyl fumarate or maleic acid as raw materials. For example, sitagliptin reacts with dimethyl fumarate under nitrogen protection using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst at 25°C for 6 hours. Purification is achieved via an ethyl acetate-HCl-water crystallization system, yielding ~76% with HPLC purity ≥99% .

- Key Considerations : Optimize reaction time, temperature, and solvent systems to minimize side products. Use inert atmospheres to prevent oxidation.

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodology :

- Spectroscopic Analysis : Use NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) for structural confirmation.

- Chromatography : HPLC with UV detection (e.g., 210–220 nm) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) to assess purity.

- Physical Properties : Measure logP (3.22) and polar surface area (PSA: 174.78 Ų) to predict solubility and permeability .

- Documentation : Include chromatograms, spectral data, and batch-specific Certificates of Analysis (CoA) compliant with EP/USP guidelines .

Q. What regulatory frameworks govern the acceptable limits of elemental impurities in this compound?

- Guidelines : Adhere to USP <232>/<233> and ICH Q3D, which classify impurities into Classes 1–3 based on toxicity. For example, Class 1 (e.g., As, Cd) requires stricter limits (≤1.5 µg/g daily exposure for oral drugs) .

- Validation : Use ICP-MS with collision/reaction cell modes to quantify trace metals. Pre-validate methods using Agilent’s SOP templates, including interference corrections and calibration curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification data across different analytical platforms?

- Case Study : Discrepancies in Cd levels may arise from matrix effects in ICP-MS or incomplete digestion during sample preparation.

- Resolution :

- Perform spike-and-recovery experiments to assess method accuracy.

- Cross-validate using orthogonal techniques (e.g., ICP-OES vs. ICP-MS) .

- Reference USP <233> for procedural adjustments, such as microwave-assisted digestion for complex matrices .

Q. What advanced strategies are recommended for detecting and quantifying nitrosamine derivatives (e.g., N-Nitroso this compound)?

- Methodology :

- LC-MS/MS : Use multiple reaction monitoring (MRM) with ESI+ ionization. Optimize transitions (e.g., m/z 489 → 397 for N-Nitroso derivatives) and employ deuterated internal standards.

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate nitrosamines from APIs .

- Regulatory Alignment : Follow EMA’s nitrosamine risk assessment protocols, including forced degradation studies under acidic/thermal stress .

Q. How should researchers design stability studies to evaluate the degradation pathways of this compound?

- Experimental Design :

- Conditions : Expose the impurity to accelerated stability conditions (40°C/75% RH for 6 months) and monitor degradation via HPLC-DAD.

- Forced Degradation : Use oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to identify major degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.